3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-bromobenzaldehyde with 2-methoxyphenol in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide and a suitable oxidizing agent to form the triazolothiadiazole ring system. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can result in various substituted triazolothiadiazoles .
Scientific Research Applications
3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-(3-Methoxyphenoxy)ethyl)thio)(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
- 3-((2-(5-Methoxy-2-nitrophenoxy)ethyl)thio)(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
- 3-((2-(2,4-Dichlorophenoxy)ethyl)thio)(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Uniqueness
3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both bromophenyl and methoxyphenoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H13BrN4O2S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13BrN4O2S/c1-23-13-8-4-5-9-14(13)24-10-15-21-22-16(19-20-17(22)25-15)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3 |
InChI Key |
NNZFWJJUASDWNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
Origin of Product |
United States |
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